2-Aminoacetamidine dihydrobromide
Overview
Description
Synthesis Analysis
The synthesis of 2-aminoacetamidine dihydrobromide involves the treatment of 2-aminoacetonitrile with di-tert-butyldicarbonate to produce N-BOC-2-aminoacetonitrile. This intermediate is then catalyzed in the presence of ammonia and methanol to form amidine. The final product, 2-amino-acetamidine dihydrobromide, is obtained after the removal of blocking groups with anhydrous hydrobromide. Its structure has been verified through 1HNMR analysis (Deng You-hua, 2007).
Scientific Research Applications
Histamine Receptor Pharmacology : 2-Aminoethyl derivatives, like 2-Aminoacetamidine dihydrobromide, are found to be highly selective histamine H1-receptor agonists, making them useful for studying histamine receptor pharmacology (Durant, Ganellin, & Parsons, 1975).
Anticancer, Antitumor, Antidiabetic, and Anticonvulsant Activities : Recent developments in medicinal chemistry have identified new 2-aminothiazoles, structurally similar to 2-Aminoacetamidine dihydrobromide, with promising activities in these areas (Das, Sikdar, & Bairagi, 2016).
Synthesis of Functionalized Compounds : A study demonstrated a synthetic method for functionalized 2-aminohydropyridines, which are structurally related to 2-Aminoacetamidine dihydrobromide, using domino reactions (Sun, Sun, Xia, & Yan, 2011).
Antimicrobial Agents : Novel heterocyclic compounds incorporating a sulfamoyl moiety, which could be structurally related to 2-Aminoacetamidine dihydrobromide, have shown promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Challenges in Proteomics : A study highlighted that 2-chloroacetamide, a structurally related compound, is not ideal for proteomics due to its adverse impact on methionine oxidation, suggesting the importance of selecting appropriate alkylating agents in research (Hains & Robinson, 2017).
Neurotoxic Effects of Related Drugs : Phencyclidine and related drugs, which may include structural analogs of 2-Aminoacetamidine dihydrobromide, can induce neurotoxic effects in brain neurons, raising concerns about their safety in treating neurodegenerative diseases and the risks associated with illicit use (Olney, Labruyere, & Price, 1989).
Histamine H4 Receptor Ligands : Histamine H4 receptor ligands show potential in inflammation and allergy, and compounds like 2-Aminoacetamidine dihydrobromide could be relevant in this research area (Smits, Leurs, & de Esch, 2009).
Safety And Hazards
2-Aminoacetamidine dihydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity – single exposure (Category 3) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-aminoethanimidamide;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3.2BrH/c3-1-2(4)5;;/h1,3H2,(H3,4,5);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCZNGZFOVAAED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)N.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583416 | |
Record name | Aminoethanimidamide--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoacetamidine dihydrobromide | |
CAS RN |
69816-37-1 | |
Record name | Aminoethanimidamide--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminoacetamidine Dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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